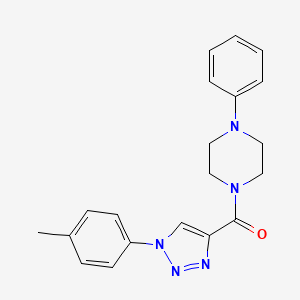

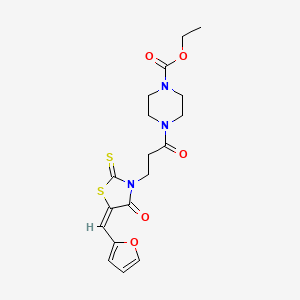

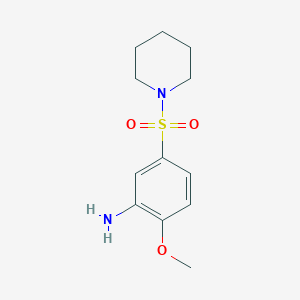

methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel (3-aryl-1,2-oxazol-5-yl) methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate derivatives were synthesized by Cu (I) catalyzed reaction of in situ generated nitrile oxides with prop-2-yn-1-yl 6-fluoro-4-oxo-4H-chromene-2-carboxylate . Another study reported an efficient one-pot synthesis of functionalized chromeno [4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions .Aplicaciones Científicas De Investigación

GPR35 Agonism

One of the notable applications of methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate derivatives is their role in studying the orphan G protein-coupled receptor GPR35. The compound 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid has been identified as a potent and selective GPR35 agonist. This compound, labeled with tritium, facilitated the detailed characterization of GPR35 binding dynamics, offering insights into receptor pharmacology and potential therapeutic targets (Thimm et al., 2013).

Organic Synthesis and Structural Analysis

In the realm of organic synthesis, methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate serves as a precursor or intermediate for synthesizing various complex molecules. For example, the synthesis of novel glycoside lactone derivatives with 2-C-unsaturated diester substituents highlights the versatility of chromene derivatives in constructing complex organic structures. This synthesis demonstrates the compound's utility in organic chemistry, contributing to the development of new materials and molecules with potential applications in drug design and biomaterials (Zhang et al., 2001).

Antimicrobial Activity

Another significant application of methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate derivatives is in the development of antimicrobial agents. The synthesis of chromene derivatives and their evaluation for antimicrobial activity have been a focus of research, contributing to the search for new antibiotics and antimicrobial compounds. These studies are crucial in addressing the global challenge of antibiotic resistance and finding novel agents that can combat resistant microbial strains (Tiwari et al., 2018).

Fluorescence and Material Properties

Chromene derivatives also exhibit interesting fluorescence and material properties, making them candidates for use in optical materials and sensors. The synthesis and characterization of benzo[c]coumarin carboxylic acids, which include derivatives of methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate, have revealed their excellent fluorescence in both solution and solid state. These properties are explored for applications in fluorescent markers, sensors, and other materials science applications, demonstrating the compound's potential beyond pharmacological uses (Shi et al., 2017).

Mecanismo De Acción

Target of Action

Methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate is a derivative of chromenopyridine . Chromenopyridine compounds are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties . .

Mode of Action

It’s known that the presence of electron-donating groups (such as methyl and methoxy) at the c6 position can influence the reaction activity of the compound .

Biochemical Pathways

Given the broad range of biological activities associated with chromenopyridine compounds , it can be inferred that multiple biochemical pathways could potentially be influenced.

Result of Action

Chromenopyridine compounds, in general, have been associated with a variety of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .

Propiedades

IUPAC Name |

methyl 6-methoxy-4-oxochromene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-15-7-3-4-10-8(5-7)9(13)6-11(17-10)12(14)16-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMLAOSXHIVTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

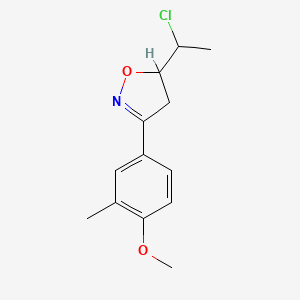

![5-[(4-chlorophenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B2996738.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)

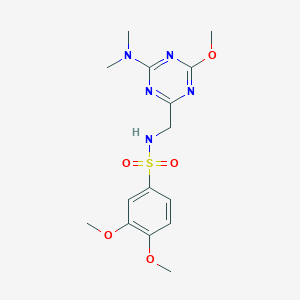

![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2996750.png)

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)

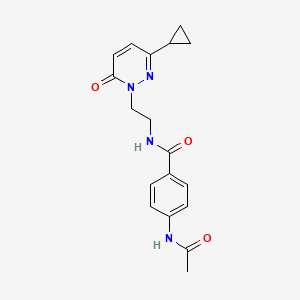

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)